1,1'-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene)
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Overview
Description
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated organic compound with the molecular formula C22H8F34O2 and a molecular weight of 954.3 g/mol. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with butane-1,4-diol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its fluorinated moieties. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various substrates, influencing their chemical and physical properties. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to specific biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononane): A similar compound with a slightly different fluorine content.
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorodecane): Another related compound with a longer carbon chain.
Uniqueness
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) is unique due to its specific fluorine arrangement and the resulting chemical properties. Its high fluorine content and the presence of ether linkages make it particularly valuable for applications requiring high chemical stability and resistance to degradation.
Properties
CAS No. |
84029-52-7 |
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Molecular Formula |
C22H12F34O2 |
Molecular Weight |
954.3 g/mol |
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[4-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)butoxy]nonane |
InChI |
InChI=1S/C22H12F34O2/c23-5(9(29,30)15(41,42)19(49,50)21(53,54)17(45,46)11(33,34)7(25)26)13(37,38)57-3-1-2-4-58-14(39,40)6(24)10(31,32)16(43,44)20(51,52)22(55,56)18(47,48)12(35,36)8(27)28/h5-8H,1-4H2 |
InChI Key |
RVPLVNROUITCKL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)COC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
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